

(1-Aminocyclohexyl)methanol Hydrochloride Derivatives and Analogs: A Medicinal Chemistry Perspective

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Compound of Interest

Compound Name: (1-Aminocyclohexyl)methanol
hydrochloride

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Abstract

The (1-aminocyclohexyl)methanol scaffold is a privileged structural motif in modern medicinal chemistry. Characterized by a rigid cyclohexane ring bearing a geminal amino group and a hydroxymethyl substituent, this core offers a unique three-dimensional arrangement of functional groups, making it an attractive starting point for the design of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, ranging from enzyme inhibition to antiproliferative and antimicrobial effects. This technical guide provides an in-depth exploration of the (1-aminocyclohexyl)methanol core, its synthesis, derivatization strategies, and its application in drug discovery. We will delve into specific case studies, supported by detailed protocols and structure-activity relationship (SAR) analyses, to provide researchers and drug development professionals with a comprehensive understanding of this versatile scaffold.

Chapter 1: The Core Moiety - Physicochemical Properties and Synthetic Foundations

The parent compound, (1-aminocyclohexyl)methanol, is a crystalline solid typically supplied as a hydrochloride salt to improve stability and solubility.^{[1][2]} Understanding its fundamental properties and synthesis is the first step toward unlocking its therapeutic potential.

Physicochemical Profile

A summary of the key physicochemical properties of the parent compound and its hydrochloride salt is presented below. These parameters are crucial for initial assessments of drug-likeness and for planning synthetic modifications.

Property	(1-Aminocyclohexyl) methanol	(1-Aminocyclohexyl) methanol HCl	Source
Molecular Formula	C ₇ H ₁₅ NO	C ₇ H ₁₆ ClNO	[2] [3]
Molecular Weight	129.20 g/mol	165.66 g/mol	[2] [3]
Physical Form	Solid	Solid	[1] [3]
Topological Polar Surface Area (TPSA)	46.25 Å ²	46.25 Å ²	[4]
logP (calculated)	0.4962	N/A	[4]
Hydrogen Bond Donors	2	2	[4]
Hydrogen Bond Acceptors	2	2	[4]
Storage	Room Temperature	Inert atmosphere, room temp.	[1] [5]

Foundational Synthesis: Racemic and Asymmetric Routes

The synthesis of the core scaffold can be approached through several routes, with the choice depending on the need for stereochemical control.

1.2.1 Racemic Synthesis

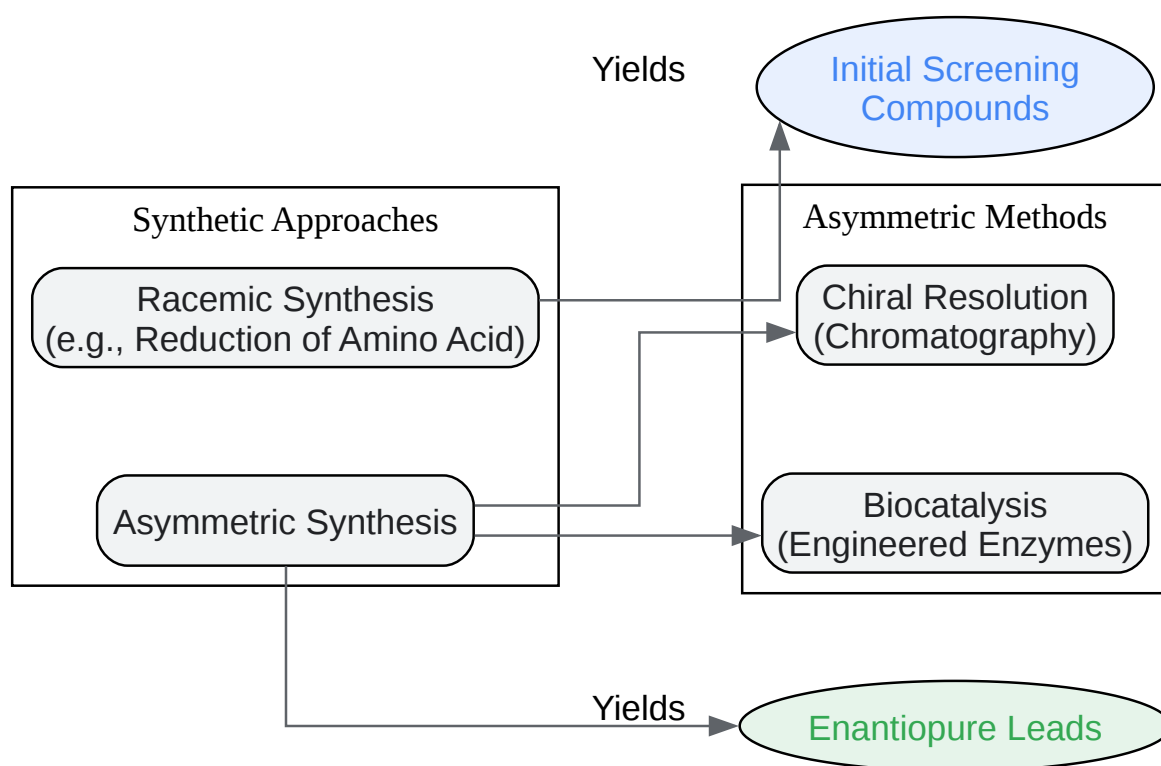
A common and cost-effective method to produce the racemic mixture involves the reduction of 1-aminocyclohexanecarboxylic acid or its esters. This approach is suitable for initial screening

libraries where stereochemistry is not the primary focus.

1.2.2 Asymmetric Synthesis: The Path to Enantiopurity

For many biological targets, chirality is critical for activity and selectivity. The synthesis of enantiomerically enriched amino alcohols is therefore highly desirable.[6][7] A practical approach, demonstrated in the synthesis of intermediates for mPGES-1 inhibitors, involves the resolution of a racemic mixture via chiral chromatography.[8] This method allows for the production of gram quantities of enantiomerically pure material, which is essential for preclinical development.[8]

Alternatively, biocatalytic methods using engineered amine dehydrogenases offer a green and highly selective route to chiral amino alcohols through the asymmetric reductive amination of α -hydroxy ketones.[6]



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Caption: Synthetic pathways to (1-aminocyclohexyl)methanol.

Chapter 2: Navigating Chemical Space - Strategies for Derivatization

The true power of the (1-aminocyclohexyl)methanol scaffold lies in its potential for derivatization at two key points: the primary amine and the primary alcohol. This allows for a systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Key points for derivatization of the core scaffold.

Amine Group Modifications

The primary amine is a versatile handle for introducing a wide array of functionalities.

- **Amides and Sulfonamides:** Acylation or sulfonylation introduces groups that can form critical hydrogen bonds with protein targets and modulate physicochemical properties. Thiazole and sulfonamide moieties, for example, are privileged scaffolds in drug discovery known for various bioactivities.^[9]
- **Secondary/Tertiary Amines:** Reductive amination or alkylation can introduce lipophilic groups to enhance membrane permeability or basic groups to modulate solubility and pKa.

Alcohol Group Modifications

The primary alcohol can be modified to alter polarity and introduce new interaction points.

- **Ethers:** Formation of ethers can increase lipophilicity and metabolic stability.
- **Esters:** Esterification can create prodrugs that are cleaved in vivo to release the active parent compound.
- **Carbamates:** Linking to the alcohol via a carbamate can introduce functionalities similar to amides.

Bioisosteric Replacements

In lead optimization, replacing functional groups with bioisosteres—substituents with similar physical or chemical properties—is a powerful strategy. For instance, an amide bond, which

can be susceptible to metabolic cleavage, might be replaced with a more stable triazole ring, which mimics the geometry and hydrogen bonding capabilities of the original amide.

Chapter 3: Biological Targets and Mechanisms of Action

Derivatives of the (1-aminocyclohexyl)methanol scaffold have shown promise against a variety of biological targets. This section explores several case studies.

Case Study: Antiproliferative Agents

Nitrogen heterocycles are essential components in many pharmacologically active compounds. [10] Fused benzimidazole derivatives incorporating amino side chains have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.[10]

Key Findings:

- The position of the amino side chain on the pentacyclic skeleton significantly influences biological activity.[10]
- Certain derivatives exhibit potent inhibitory effects at submicromolar concentrations, designating them as promising lead compounds.[10]
- The mechanism of action for some of these compounds involves a mixed binding mode with DNA and RNA, including intercalation and binding along the polynucleotide backbone.[10]

Compound Example (Conceptual)	Cancer Cell Line	IC ₅₀ (μM)	Source
Pentacyclic Benzimidazole 6	Z-138 (Mantle cell lymphoma)	0.3	[10]
Pentacyclic Benzimidazole 6	Capan-1 (Pancreatic adenocarcinoma)	1.8	[10]
Amido-substituted derivative 25	Z-138 (Mantle cell lymphoma)	2.1	[10]

Case Study: mPGES-1 Inhibitors for Inflammation

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade. A practical, gram-scale synthesis of enantiomerically enriched [(1S,3S)-3-Aminocyclohexyl]methanol has been developed as a key intermediate for potent mPGES-1 inhibitors.^[8] While this is an analog (a 1,3-substituted isomer), the synthetic strategies and biological relevance are highly informative for the 1,1-substituted core. The work highlights the importance of stereochemistry for achieving potent biological activity.^[8]

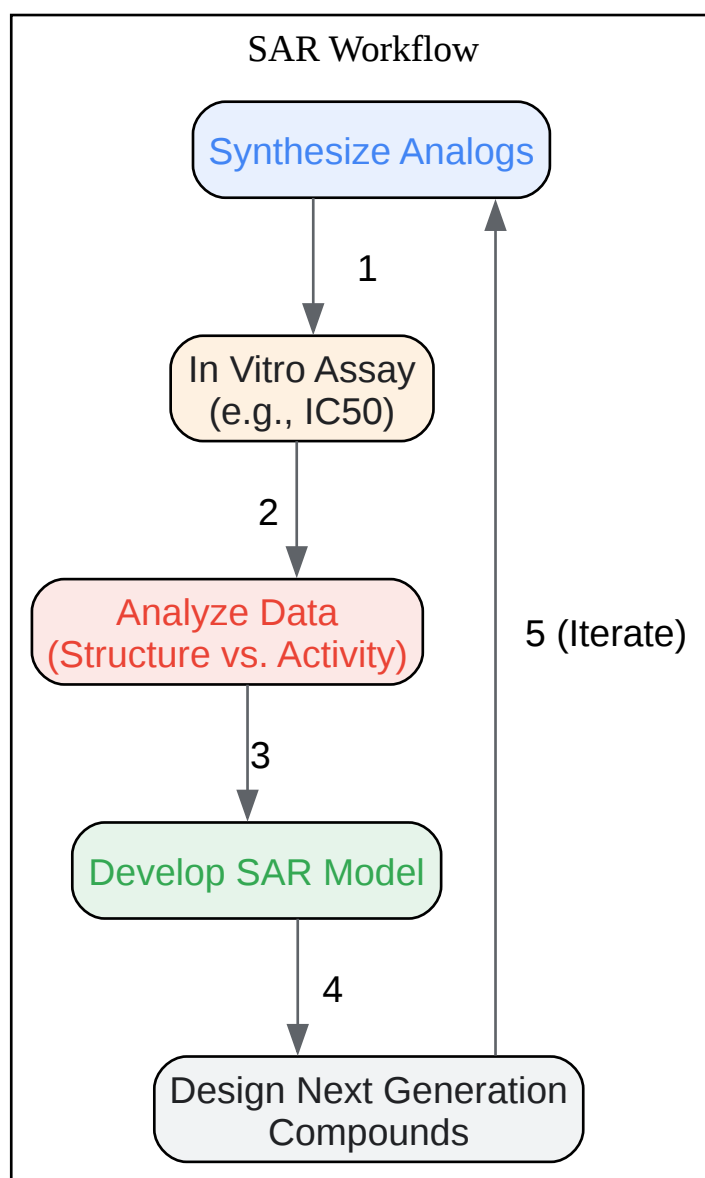
Case Study: Antimicrobial and Antiviral Potential

Cyclohexylamine derivatives have been reported to possess antimicrobial activity.^[11] For example, 2-(p-hydroxyphenyl)cyclohexylamides have shown activity against *S. typhi*, *V. cholera*, and *B. subtilis*.^[11] While distinct from the (1-aminocyclohexyl)methanol core, these findings suggest that the cyclohexylamine moiety is a valid starting point for developing anti-infective agents. Similarly, other heterocyclic structures, such as coumarins, have demonstrated broad-spectrum antibacterial, antifungal, and antiviral properties, providing a strategic blueprint for derivatization.^[12]

Chapter 4: Structure-Activity Relationship (SAR)

Deep Dive

Structure-activity relationship (SAR) analysis is the process of linking the chemical structure of a compound to its biological activity.^[13] For the (1-aminocyclohexyl)methanol class, SAR studies aim to identify which structural modifications enhance potency and selectivity.^{[14][15]}



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Caption: Iterative cycle of a Structure-Activity Relationship study.

General SAR Principles for Cyclohexylamine-based Scaffolds:

- Stereochemistry is Key: As seen with the mPGES-1 inhibitors, the absolute configuration of stereocenters on the cyclohexyl ring can be critical for target engagement.[8]
- Amine Substitution Dictates Interactions: The nature of the substituent on the amino group often governs the key binding interactions (e.g., hydrogen bonding, salt bridges). In many

kinase inhibitors, for example, a specific hydrogen bond from an N-H group is essential for activity.^[13]

- **Hydroxymethyl Group as a Polarity Modulator:** The -CH₂OH group provides a point of polarity and a hydrogen bond donor/acceptor. Modifying it to an ether or ester can systematically probe the lipophilicity requirements of the binding pocket.
- **Cyclohexyl Ring as a Rigid Scaffold:** The cyclohexane ring serves to orient the amine and alcohol functionalities in a defined spatial arrangement. Substitutions on the ring itself can be used to block metabolic hotspots or to introduce additional interactions with the target protein.

A systematic SAR exploration, often guided by computational modeling, is crucial for converting a modestly active "hit" compound into a potent and selective "lead" candidate.^{[9][16]}

Appendix: Experimental Protocols

Protocol: General Synthesis of an N-Acylated (1-Aminocyclohexyl)methanol Derivative

This protocol is a representative example and may require optimization for specific substrates.

Objective: To synthesize N-((1-(hydroxymethyl)cyclohexyl))acetamide from **(1-aminocyclohexyl)methanol hydrochloride**.

Materials:

- **(1-Aminocyclohexyl)methanol hydrochloride** (1.0 eq)
- Triethylamine (TEA) (2.2 eq)
- Acetyl chloride (1.1 eq)
- Dichloromethane (DCM) (anhydrous)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine

- Anhydrous magnesium sulfate (MgSO_4)
- Magnetic stirrer and stir bar
- Ice bath
- Round-bottom flask
- Separatory funnel

Procedure:

- Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add **(1-aminocyclohexyl)methanol hydrochloride** (1.0 eq) and suspend it in anhydrous DCM (approx. 0.1 M).
- Basification: Cool the suspension in an ice bath to 0 °C. Add triethylamine (2.2 eq) dropwise to the suspension. The initial equivalent neutralizes the HCl salt, and the second acts as a base for the reaction. Stir for 15 minutes.
- Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise to the reaction mixture. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent side product formation.
- Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
- Workup: Quench the reaction by slowly adding saturated aqueous NaHCO_3 solution. Transfer the mixture to a separatory funnel.
- Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine. Causality Note: The washes remove excess reagents and inorganic salts, simplifying purification.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the filtrate under reduced pressure to yield the crude product.

- Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to obtain the pure N-((1-(hydroxymethyl)cyclohexyl))acetamide.
- Characterization: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

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